

Comprehensive Application Notes and Protocols for 1-Azakenpaullone

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1-Azakenpaullone

Cat. No.: S515750

Get Quote

Chemical and Physical Properties

1-Azakenpaullone (1-Akp) is a cell-permeable, highly selective, and **ATP-competitive inhibitor** of glycogen synthase kinase-3 β (GSK-3 β). It is recognized as a "gold standard" compound for GSK-3 inhibition alongside BIO and CHIR99021 [1]. With potential antidiabetic and neuroprotective activities, it primarily functions by stabilizing β -catenin and activating Wnt/ β -catenin signaling, which influences processes like cell proliferation and differentiation [1] [2].

The table below summarizes its fundamental chemical properties:

Property	Specification
CAS Number	676596-65-9 [3] [1] [2]
Synonyms	1-Akp [3] [4] [5]
Molecular Formula	C ₁₅ H ₁₀ BrN ₃ O [3] [4] [2]
Molecular Weight	328.16 g/mol [3] [4] [1]
Physical Appearance	Light yellow to yellow, gray-brown, or white to beige powder [3] [6] [1]
Purity	Typically \geq 97% - 99.66% (HPLC) [3] [6] [4]

Storage Conditions and Stability

Proper storage is critical for maintaining the stability and activity of **1-Azakenpaullone**. The compound is sensitive to light and moisture, and specific temperature conditions must be adhered to based on the formulation.

Storage Specifications

The following table details the recommended storage conditions:

Formulation	Temperature	Stability	Handling Precautions
Powder	-20°C	3 years [3] [2]	Protect from light [1] [7], keep container tightly sealed [7]
Powder	4°C	2 years [3] [2]	Protect from light [1]
DMSO Stock Solution	-80°C	1 year [3] [2]	Use fresh DMSO; aliquot to avoid repeated freeze-thaw cycles
DMSO Stock Solution	-20°C	6 months [3] [2]	Use fresh DMSO; moisture-absorbing DMSO reduces solubility [4]

Safety and Handling

- **Hazards:** Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [7].
- **Precautions:** Use personal protective equipment (PPE) including safety goggles and gloves. Avoid dust formation and do not breathe aerosol. Ensure adequate ventilation and avoid release into the environment [7].

Solubility and Solution Preparation

1-Azakenpaullone has limited solubility in aqueous buffers but is highly soluble in DMSO.

Solubility Profile

Solvent	Solubility	Details
DMSO	>10 mg/mL to 66 mg/mL	~200 mg/mL (609.46 mM), may require ultrasonic aid [3]. One source reports 66 mg/mL (201.12 mM) [4].
Water	Insoluble [4]	Not recommended for direct dissolution.
Ethanol	Insoluble [4]	Not recommended for direct dissolution.
PBS	Insoluble	Requires formulation via DMSO master stock.

Stock Solution Preparation Protocol

This protocol is for preparing a 10 mM stock solution in DMSO, a common working concentration for *in vitro* studies.

- **Step 1: Calculate Required Solvent Volume**

- Use the formula: **Volume of Solvent (μL) = [Mass of Powder (mg) / Molecular Weight (328.16 g/mol)] / Desired Concentration (10 mM)**
- Example: For a 2 mg vial, add **609 μL of anhydrous DMSO** to achieve a 10 mM stock solution [5].

- **Step 2: Dissolve the Powder**

- Add the calculated volume of high-quality, fresh DMSO directly to the vial.
- Vortex the mixture thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution.

- **Step 3: Aliquoting and Storage**

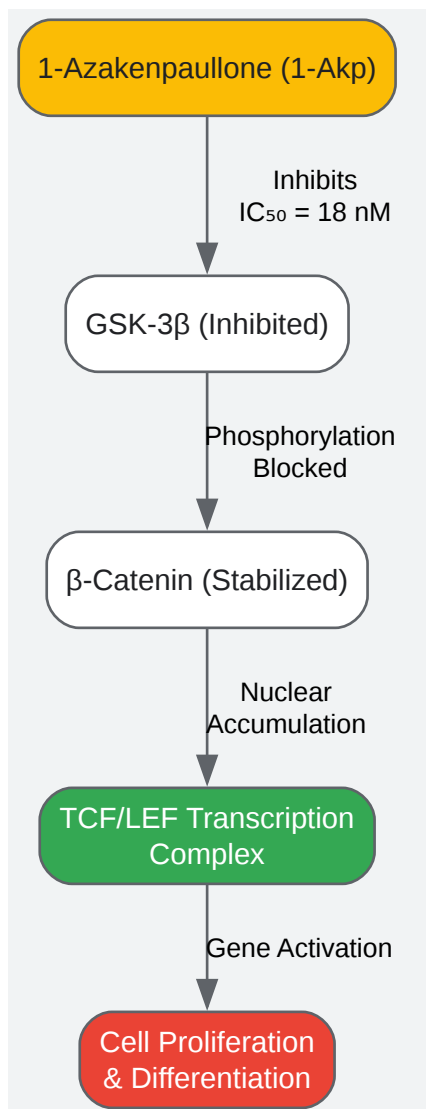
- Immediately aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

- Clearly label the tubes with the compound name, concentration, date, and your initials.
- Store the aliquots at **-80°C** for long-term stability (up to 1 year) or at **-20°C** for shorter-term use (up to 6 months) [3] [2].

In Vitro Experimental Protocols

Mechanism of Action and Signaling Pathway

1-Azakenpaullone acts as a potent and selective ATP-competitive inhibitor of GSK-3 β . Its inhibition leads to the stabilization and nuclear accumulation of β -catenin, which acts as a transcriptional co-activator to drive the expression of target genes involved in cell proliferation, survival, and differentiation [3] [1] [2].



[Click to download full resolution via product page](#)

Protocol: Stimulation of β -Cell Proliferation in INS-1E Cells

This protocol is adapted from studies investigating the role of GSK-3 inhibition in pancreatic β -cell replication [4].

- **Objective:** To assess the proliferative and protective effects of **1-Azakenpallone** on INS-1E β -cells.
- **Cell Line:** INS-1E pancreatic β -cell line.
- **Required Materials:**
 - INS-1E cells cultured in standard conditions.
 - Complete cell culture medium.
 - 10 mM **1-Azakenpallone** stock solution in DMSO.
 - DMSO (vehicle control).
 - BrdU (Bromodeoxyuridine) or EdU (Ethylnyl deoxyuridine) kit for proliferation assay.
 - CyQuant cell proliferation assay kit or similar.
- **Procedure:**
 - **Cell Seeding:** Seed INS-1E cells in an appropriate multi-well plate at a density that will reach 50-60% confluency at the time of treatment.
 - **Treatment:**
 - Prepare treatment media containing **20 μ M 1-Azakenpallone** by diluting the 10 mM DMSO stock 1:500 into the culture medium. The final DMSO concentration should be $\leq 0.2\%$.
 - For the vehicle control, prepare media with an equal volume of DMSO only.
 - Replace the cell culture medium with the treatment or control media.
 - **Incubation:** Incubate the cells for **4 days** at 37°C and 5% CO₂, refreshing the treatment media every 48 hours.
 - **Analysis:**
 - **Proliferation (BrdU Assay):** 24 hours after the initial treatment, add BrdU to the culture medium and follow the manufacturer's protocol to detect incorporated BrdU, indicating DNA synthesis and cell replication [4].
 - **Relative Cell Number (CyQuant Assay):** After 4 days of treatment, use the CyQuant cell proliferation assay according to the manufacturer's instructions to determine the relative fold change in cell number compared to the vehicle control [4].
- **Expected Outcome:** Treatment with **1-Azakenpallone** should result in a significant increase in both BrdU incorporation and relative cell number compared to the vehicle control, indicating stimulated β -cell replication.

Protocol: Induction of Osteoblastic Differentiation in Human MSCs

This protocol outlines the use of **1-Azakenpauillone** to promote osteogenesis in mesenchymal stem cells (MSCs) via Wnt/ β -catenin signaling activation [3].

- **Objective:** To induce and assess the osteoblastic differentiation of human MSCs using **1-Azakenpauillone**.
- **Cell Line:** Human Mesenchymal Stem Cells (MSCs).
- **Required Materials:**
 - Human MSCs and appropriate growth media.
 - Osteogenic differentiation medium.
 - 10 mM **1-Azakenpauillone** stock solution in DMSO.
 - RNA extraction kit, Reverse Transcription kit, and Real-Time qPCR reagents.
 - Alizarin Red S stain for mineralization nodules.
- **Procedure:**
 - **Cell Seeding and Induction:** Seed human MSCs in culture plates. Once cells reach ~70% confluency, switch to osteogenic differentiation medium.
 - **Treatment:** Add **3 μ M 1-Azakenpauillone** (from the 10 mM DMSO stock) to the differentiation medium. Include a vehicle control (DMSO only).
 - **Incubation:** Incubate the cells for **48 hours** for gene expression analysis, or for **14-21 days** (with medium changes every 2-3 days) to observe mineralization.
 - **Analysis:**
 - **Gene Expression (qPCR):** After 48 hours, extract total RNA and perform RT-qPCR. Analyze the expression of osteoblast-specific marker genes, including **Alkaline Phosphatase (ALP), Osteocalcin (OC), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN)** [3].
 - **Mineralization (Alizarin Red Staining):** After 14-21 days, fix the cells and stain with Alizarin Red S to detect calcium-rich mineral deposits, a hallmark of mature osteoblasts.
- **Expected Outcome:** **1-Azakenpauillone** treatment is expected to significantly upregulate the expression of osteogenic genes and lead to enhanced matrix mineralization compared to the control.

In Vivo Formulation and Administration

For animal studies, **1-Azakenpauillone** must be formulated to ensure bioavailability while minimizing stress to the animal.

Recommended In Vivo Formulation

A validated formulation for intracerebroventricular (i.c.v.) administration in mice is a clear solution consisting of [4]:

- 5% DMSO
- 40% Polyethylene Glycol 300 (PEG300)
- 5% Tween 80
- 50% ddH₂O

Preparation Protocol for In Vivo Dosing

- **Step 1: Prepare DMSO Master Liquid**
 - Dissolve **1-Azakenpaullone** powder in a small volume of DMSO to create a concentrated master liquid (e.g., 66 mg/mL). Ensure it is fully dissolved and clear.
- **Step 2: Sequential Solvent Addition**
 - To the DMSO master liquid, add the calculated volume of **PEG300**. Vortex the mixture thoroughly until it is clear.
 - Add the calculated volume of **Tween 80** to the DMSO/PEG300 mixture. Vortex again until the solution is clear.
 - Finally, slowly add the calculated volume of **sterile distilled water** while vortexing to achieve the final concentration (e.g., 3.3 mg/mL for a 10.06 mM solution) [4].
- **Important Note:** The mixed solution should be used immediately for optimal results. Do not store this aqueous working solution for extended periods.

Exemplar In Vivo Protocol

- **Animal Model:** Male NMRI mice [3] [4].
- **Dosage and Administration:** **10 or 100 pmol** via **intracerebroventricular (i.c.v.) injection** [3] [4].
- **Application:** This dosing paradigm has been shown to reverse ketamine-induced locomotor hyperactivity and behavioral aberrations, demonstrating its efficacy in central nervous system models [3] [4].

Troubleshooting and Best Practices

- **Low Solubility in DMSO:** If the compound does not dissolve completely at the desired concentration, warm the tube at **37°C for 10 minutes** and/or use brief **sonication**.
- **Precipitation in Aqueous Buffers:** When preparing working solutions for cell culture, always add the compound stock to the medium while vortexing to ensure even dispersal. If precipitation occurs, the formulation may need to be adjusted, or a homogeneous suspension method using a carrier like CMC-Na can be explored [4].
- **Vehicle Control is Critical:** Always include a vehicle control (e.g., DMSO at the same final concentration as used in treatments) in every experiment to account for any non-specific effects of the solvent.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 1-Azakenpaullone = 97 HPLC 676596-65-9 [sigmaaldrich.com]
2. 1-Azakenpaullone (1-Akp) | CAS 676596-65-9 | InvivoChem [invivochem.net]
3. 1-Azakenpaullone (1-Akp) | GSK-3 Inhibitor [medchemexpress.com]
4. 1-Azakenpaullone | GSK-3 inhibitor | Mechanism [selleckchem.com]
5. By compound [wahoo.cns.umass.edu]
6. A-841720 = 98 HPLC 869802-58-4 [sigmaaldrich.com]
7. 1-Azakenpaullone|676596-65-9|MSDS [dcchemicals.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for 1-Azakenpaullone]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b515750#1-azakenpaullone-storage-conditions-and-solubility-dmsol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com